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Compound of Interest

Compound Name:
Oxirane, 2-methyl-3-(1-

methylethyl)-

Cat. No.: B075206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

applications of derivatives of 2-methyl-3-isopropyloxirane, a chiral epoxide with potential as a

versatile building block in medicinal chemistry. The protocols outlined below are based on

established synthetic methodologies for analogous 2,3-disubstituted epoxides and are intended

to serve as a foundational guide for the development of novel therapeutics.

Introduction
Chiral epoxides are valuable intermediates in the synthesis of enantiomerically pure

pharmaceuticals. The strained three-membered ring of the oxirane moiety makes it susceptible

to nucleophilic attack, allowing for the stereospecific introduction of a wide range of functional

groups. This reactivity, combined with the chirality of the epoxide, enables the construction of

complex molecules with defined stereochemistry. Derivatives of 2-methyl-3-isopropyloxirane,

such as the corresponding β-amino alcohols, β-hydroxy ethers, and β-hydroxy thioethers, are

of significant interest in drug discovery due to their potential to interact with biological targets

with high specificity. Potential applications for these derivatives include their use as enzyme

inhibitors, for example, of soluble epoxide hydrolase (sEH), and as cytotoxic agents for cancer

therapy.
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The enantioselective synthesis of 2-methyl-3-isopropyloxirane can be effectively achieved via

the Sharpless-Katsuki asymmetric epoxidation of the corresponding prochiral allylic alcohol, 4-

methyl-1-penten-3-ol.[1] This method allows for the predictable formation of either enantiomer

of the epoxide by selecting the appropriate chiral tartrate ligand.[1]

Experimental Protocol: Sharpless Asymmetric
Epoxidation of 4-Methyl-1-penten-3-ol
This protocol is adapted from the general procedure for the Sharpless-Katsuki asymmetric

epoxidation.[1]

Materials:

4-Methyl-1-penten-3-ol

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

Anhydrous dichloromethane (DCM)

4 Å molecular sieves, powdered and activated

Saturated aqueous sodium sulfite solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and an argon inlet, add powdered 4 Å molecular sieves (approximately 0.5 g

per 5 mmol of allylic alcohol).
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Add anhydrous dichloromethane (DCM) to the flask.

Cool the flask to -20 °C in a suitable cooling bath (e.g., a dry ice/acetone bath).

To the cooled suspension, add L-(+)-DET or D-(-)-DET (1.2 equivalents relative to Ti(Oi-Pr)₄)

followed by the dropwise addition of titanium(IV) isopropoxide (1 equivalent). Stir the mixture

for 30 minutes at -20 °C.

Add 4-methyl-1-penten-3-ol (1 equivalent) to the reaction mixture.

Slowly add tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise, ensuring the internal

temperature does not exceed -15 °C.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 2-4 hours.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

sulfite. Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake

with dichloromethane.

Transfer the filtrate to a separatory funnel and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

enantiomer of 2-methyl-3-isopropyloxirane.
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Workflow for the Synthesis of Chiral 2-Methyl-3-isopropyloxirane

Start: Prepare Reaction Vessel with Molecular Sieves in DCM

Cool to -20 °C

Add Chiral Tartrate and Ti(Oi-Pr)4

Add 4-Methyl-1-penten-3-ol

Add tert-Butyl Hydroperoxide

Monitor Reaction by TLC

Quench with Na2SO3 Solution

Reaction Complete

Filter through Celite

Aqueous Workup and Extraction

Dry and Concentrate

Purify by Column Chromatography

Product: Enantiopure 2-Methyl-3-isopropyloxirane
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Caption: Synthetic workflow for chiral 2-methyl-3-isopropyloxirane.
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Derivatives of 2-Methyl-3-isopropyloxirane via Ring-
Opening Reactions
The epoxide ring of 2-methyl-3-isopropyloxirane can be opened by a variety of nucleophiles to

generate a diverse range of derivatives. These reactions typically proceed via an Sₙ2

mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack. Under

basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C3).

Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C2)

that can better stabilize a partial positive charge in the transition state.

Representative Ring-Opening Reactions
1. Synthesis of β-Amino Alcohols:

The reaction with amines or ammonia yields β-amino alcohols, which are important

pharmacophores found in many biologically active molecules.

2. Synthesis of β-Hydroxy Ethers:

Alcohols or phenols as nucleophiles result in the formation of β-hydroxy ethers.

3. Synthesis of β-Hydroxy Thioethers:

Thiols are effective nucleophiles for the ring-opening of epoxides, leading to the corresponding

β-hydroxy thioethers.

General Experimental Protocol for Nucleophilic Ring-
Opening
This protocol provides a general framework for the ring-opening of 2-methyl-3-isopropyloxirane

with various nucleophiles.

Materials:

Chiral 2-methyl-3-isopropyloxirane

Nucleophile (e.g., benzylamine, methanol, thiophenol)
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Solvent (e.g., methanol, ethanol, THF, or neat)

Catalyst (if required, e.g., a Lewis acid like YCl₃ for amines, or a base like NaOH for thiols)

Diethyl ether or ethyl acetate for extraction

Saturated aqueous ammonium chloride solution (for amine reactions)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 2-methyl-3-isopropyloxirane (1 equivalent) and the chosen

solvent.

Add the nucleophile (1.1-2.0 equivalents).

If a catalyst is used, add it to the reaction mixture (e.g., 1 mol% YCl₃).

Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its

progress by TLC.

Upon completion, cool the reaction to room temperature and quench as appropriate (e.g.,

with saturated aqueous NH₄Cl for amine reactions).

Extract the product with diethyl ether or ethyl acetate.

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.
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Visualization of Ring-Opening Reactions

Nucleophilic Ring-Opening of 2-Methyl-3-isopropyloxirane
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Click to download full resolution via product page

Caption: Formation of derivatives from 2-methyl-3-isopropyloxirane.

Quantitative Data for Analogous Reactions
As specific data for 2-methyl-3-isopropyloxirane is limited in the literature, the following tables

present representative yields and enantiomeric excess (ee) for the synthesis and ring-opening

of structurally similar 2,3-dialkyloxiranes.

Table 1: Asymmetric Epoxidation of Analogous Allylic Alcohols
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Allylic Alcohol
Substrate

Chiral Ligand Yield (%) ee (%) Reference

(E)-2-Hexen-1-ol L-(+)-DET 85 >95 [1]

(Z)-2-Hexen-1-ol D-(-)-DET 78 91 [1]

(E)-4-Methyl-2-

penten-1-ol
L-(+)-DET 82 94 [1]

Table 2: Nucleophilic Ring-Opening of Analogous 2,3-Dialkyloxiranes

Epoxide
Substrate

Nucleophile Conditions Product Yield (%) Reference

trans-2,3-

Epoxyhexane
Benzylamine

YCl₃ (1

mol%), neat,

rt

trans-2-

Amino-3-

hexanol

92 [2]

cis-2,3-

Epoxybutane
Thiophenol

NaOH, EtOH,

rt

threo-3-

(Phenylthio)-

2-butanol

88 [3]

trans-2,3-

Epoxybutane
Methanol

H₂SO₄ (cat.),

MeOH, rt

erythro-3-

Methoxy-2-

butanol

90 [4]

trans-2-

Octene oxide
Aniline

Al-salen

catalyst,

DME, 22°C

2-Anilino-3-

octanol
>99

Applications in Drug Development
Derivatives of 2-methyl-3-isopropyloxirane represent a promising class of compounds for drug

discovery, with potential applications as enzyme inhibitors and cytotoxic agents.

Inhibition of Soluble Epoxide Hydrolase (sEH)
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Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and

analgesic epoxy fatty acids (EETs) into their less active diol counterparts.[5] Inhibition of sEH

increases the levels of EETs, making it a promising therapeutic strategy for treating

inflammation, hypertension, and pain.[5] The β-amino alcohol and related derivatives that can

be synthesized from 2-methyl-3-isopropyloxirane are potential candidates for sEH inhibitors.

Visualization of sEH Inhibition Pathway

Mechanism of sEH Inhibition
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Caption: Inhibition of sEH by epoxide derivatives.
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Table 3: Biological Activity of Representative Epoxide-Derived sEH Inhibitors

Compound Target IC₅₀ (nM) Reference

AR-9281 Human sEH 1.1 [6]

GSK-2256294 Human sEH 0.8 [6]

EC-5026 Human sEH <10 [7]

TPPU Human sEH 0.91 [8]

Cytotoxic Activity
Many natural and synthetic compounds containing epoxide moieties exhibit significant cytotoxic

activity against various cancer cell lines. The electrophilic nature of the epoxide ring allows for

alkylation of nucleophilic residues in biomacromolecules such as DNA and proteins, leading to

apoptosis. The derivatives of 2-methyl-3-isopropyloxirane could be explored for their potential

as novel anticancer agents.

Table 4: Cytotoxic Activity of Representative Epoxide-Containing Compounds

Compound Cell Line IC₅₀ (µM) Reference

Withaferin A epoxide HCT-116 (Colon) 1.2 [9]

Parthenolide HeLa (Cervical) 5.0 General Knowledge

Triptolide A549 (Lung) 0.01 General Knowledge

Conclusion
The derivatives of 2-methyl-3-isopropyloxirane offer a rich scaffold for the development of new

therapeutic agents. The synthetic protocols and application notes provided herein serve as a

comprehensive guide for researchers to explore the potential of this versatile class of chiral

building blocks in drug discovery and development. The data presented for analogous

compounds suggest that high yields and stereoselectivities are achievable, and the potential

for significant biological activity warrants further investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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